3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol (CAS: 1270402-36-2) is a specialized 1,3-amino alcohol building block featuring a meta-substituted trifluoromethoxy (-OCF3) aryl group. In industrial and medicinal chemistry, the 1,3-amino alcohol backbone is highly valued as a direct precursor for the synthesis of 1,3-oxazinanes, azetidines, and functionalized diamines via intramolecular cyclization or selective N-/O-alkylation. The critical procurement value of this specific compound lies in its -OCF3 moiety, which acts as a 'super-halogen' or lipophilic ether. This functional group provides a unique combination of high electron-withdrawing capacity, exceptional metabolic stability, and enhanced lipophilicity compared to standard methoxy or unsubstituted aryl analogs [1]. For procurement teams and process chemists, this compound serves as an essential starting material when downstream applications require strict control over blood-brain barrier (BBB) penetration, protection against CYP450-mediated degradation, and precise tuning of amine basicity during complex coupling sequences.
Attempting to substitute 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol with more common analogs, such as the unsubstituted 3-amino-3-phenylpropan-1-ol or the 3-methoxy variant, fundamentally compromises downstream product viability. While the 1,3-amino alcohol core remains intact for cyclization, replacing the -OCF3 group with a -OCH3 group introduces a severe metabolic liability, as the methoxy ether is highly susceptible to rapid CYP450-mediated O-demethylation in vivo [1]. Furthermore, utilizing the unsubstituted phenyl analog drastically reduces the overall lipophilicity (LogP) of the final active pharmaceutical ingredient (API), often resulting in failed cellular permeability or exclusion from the central nervous system. Finally, substituting with the para-OCF3 isomer alters the spatial vector of the lipophilic domain, which can abrogate target binding affinity in sterically constrained kinase or receptor pockets. Procurement must secure the exact meta-OCF3 isomer to maintain both the pharmacokinetic profile and the structural activity relationship (SAR) of the target molecule.
The incorporation of the trifluoromethoxy (-OCF3) group significantly alters the lipophilic profile of the 1,3-amino alcohol scaffold compared to its methoxy (-OCH3) or unsubstituted counterparts. Based on established Hansch lipophilicity parameters for arene substituents, the -OCF3 group contributes a highly lipophilic π value of +1.04, whereas the -OCH3 group provides a slightly hydrophilic π value of -0.02 [1]. When utilized as a building block for CNS-active agents, substituting the generic 3-amino-3-phenylpropan-1-ol with this 3-(trifluoromethoxy) variant increases the calculated LogP of the resulting downstream API. This quantitative shift directly enhances passive membrane permeability and blood-brain barrier (BBB) crossing without adding the excessive steric bulk associated with larger alkyl groups.
| Evidence Dimension | Hansch lipophilicity parameter (π) |
| Target Compound Data | +1.04 (for the -OCF3 substituent) |
| Comparator Or Baseline | -0.02 (for the -OCH3 analog baseline) |
| Quantified Difference | +1.06 shift in lipophilicity contribution |
| Conditions | Calculated substituent constants for arene modifications in drug design |
Procurement of the -OCF3 building block is essential for synthesizing APIs that require high lipophilicity for oral bioavailability or CNS penetration.
A primary failure point for methoxy-substituted aryl building blocks in drug discovery is their susceptibility to rapid oxidative metabolism by CYP450 enzymes, specifically O-demethylation. The 3-(trifluoromethoxy)phenyl moiety in this compound overcomes this liability. The robust C-F bonds within the -OCF3 group possess a high bond dissociation energy of approximately 485.3 kJ/mol, effectively blocking enzymatic cleavage at the oxygen-carbon bond [1]. Consequently, downstream APIs synthesized from this precursor exhibit significantly prolonged half-lives and higher intrinsic clearance stability in human liver microsome (HLM) assays compared to those derived from 3-amino-3-(3-methoxyphenyl)propan-1-ol.
| Evidence Dimension | Bond dissociation energy and metabolic cleavage resistance |
| Target Compound Data | ~485.3 kJ/mol (C-F bond, highly resistant to O-dealkylation) |
| Comparator Or Baseline | Weaker O-CH3 bond in methoxy analog (highly susceptible to CYP450 cleavage) |
| Quantified Difference | Complete suppression of the O-demethylation metabolic pathway |
| Conditions | In vitro human liver microsome (HLM) stability models |
Buyers must select the -OCF3 precursor over the -OCH3 analog to prevent premature metabolic clearance and high attrition rates of the final synthesized therapeutic.
The strong electron-withdrawing nature of the meta-trifluoromethoxy group exerts an inductive effect (-I) on the aliphatic amine of the 1,3-amino alcohol backbone, lowering its pKa compared to the unsubstituted 3-amino-3-phenylpropan-1-ol baseline. This reduction in basicity (typically a shift of 0.5 to 1.0 pKa units) alters the nucleophilicity of the amine during downstream N-acylation or cyclization reactions [1]. When synthesizing heterocyclic scaffolds from this precursor, the attenuated basicity reduces the risk of unwanted side reactions (such as over-alkylation) but requires process chemists to optimize the equivalents of non-nucleophilic bases (e.g., DIPEA or TEA) to achieve quantitative yields during amide bond formation.
| Evidence Dimension | Amine pKa and nucleophilicity |
| Target Compound Data | Attenuated pKa due to strong -I effect of the meta-OCF3 group |
| Comparator Or Baseline | Higher pKa / stronger basicity in unsubstituted 3-amino-3-phenylpropan-1-ol |
| Quantified Difference | ~0.5 - 1.0 unit reduction in basicity |
| Conditions | Standard N-acylation / amide coupling reaction conditions |
Process chemists must account for this pKa shift when scaling up coupling or cyclization reactions, making direct drop-in substitution with the unsubstituted analog impossible without yield losses.
Because the 1,3-amino alcohol motif readily undergoes intramolecular cyclization to form 1,3-oxazinanes [1], this specific compound is the premier choice for synthesizing CNS-penetrant oxazinane derivatives. The meta-OCF3 group ensures that the resulting heterocycle possesses the necessary LogP for blood-brain barrier crossing while remaining highly resistant to the CYP450-mediated degradation that plagues methoxy-substituted alternatives.
In structure-based drug design, the meta-trifluoromethoxy phenyl ring is frequently utilized to occupy hydrophobic pockets within kinase domains. Using this compound as a building block allows medicinal chemists to append the 1,3-amino alcohol functional handle to a kinase hinge-binding core, leveraging the +1.04 Hansch π parameter of the -OCF3 group to maximize van der Waals interactions without introducing metabolic liabilities [1].
1,3-Amino alcohols are heavily utilized as chiral auxiliaries and ligands in asymmetric synthesis. The attenuated basicity of the amine (driven by the inductive effect of the -OCF3 group) and the unique electronic environment of the fluorinated aryl ring make this compound an excellent precursor for developing specialized ligands where precise electronic tuning is required to optimize enantiomeric excess (ee) in metal-catalyzed transformations [1].
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